molecular formula C24H21FN4O3 B2412794 N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 921842-50-4

N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2412794
CAS No.: 921842-50-4
M. Wt: 432.455
InChI Key: UVWLROTVHJQRAY-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrido[3,2-d]pyrimidine core, which is a fused bicyclic system, substituted with various functional groups that contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a pyridine derivative and a urea derivative can form the pyrido[3,2-d]pyrimidine ring system.

    Introduction of the 4-Fluorobenzyl Group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the pyrido[3,2-d]pyrimidine core is replaced by a 4-fluorobenzyl group.

    Attachment of the 4-Ethylphenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the 4-ethylphenyl group to the core structure.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the aromatic rings, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrido[3,2-d]pyrimidine core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻), or electrophiles (NO₂⁺).

Major Products

    Oxidation Products: Hydroxylated derivatives, ketones.

    Reduction Products: Alcohols, reduced pyrido[3,2-d]pyrimidine derivatives.

    Substitution Products: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential as a biochemical probe. It can interact with various biological targets, making it useful in studying enzyme functions and cellular pathways.

    Medicine: Potential therapeutic agent. Its structure suggests it could interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylphenyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
  • N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
  • N-(4-ethylphenyl)-2-(3-(4-bromobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Uniqueness

The uniqueness of N-(4-ethylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide lies in its specific substitution pattern. The presence of the 4-fluorobenzyl group can significantly alter its biological activity and chemical reactivity compared to its analogs. This fluorine substitution can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3/c1-2-16-7-11-19(12-8-16)27-21(30)15-28-20-4-3-13-26-22(20)23(31)29(24(28)32)14-17-5-9-18(25)10-6-17/h3-13H,2,14-15H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWLROTVHJQRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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